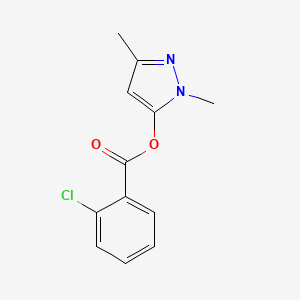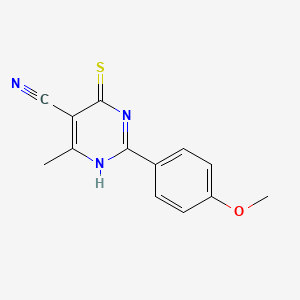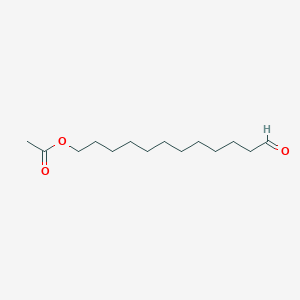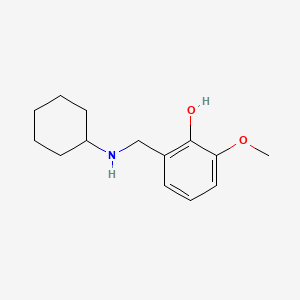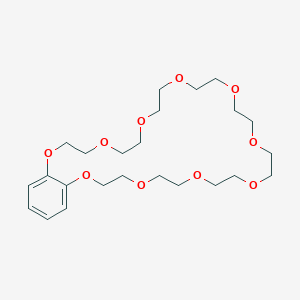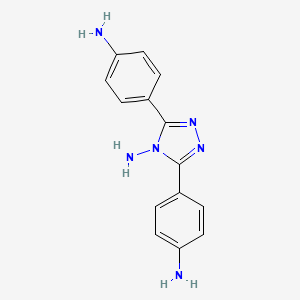
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is an organic compound with the molecular formula C24H21N3. This compound is characterized by the presence of two aminophenyl groups attached to a triazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the triazole ring, followed by reduction of the nitro groups to amines . The reaction conditions often include the use of polar solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted triazoles, and various functionalized derivatives depending on the reagents used.
Scientific Research Applications
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another compound with multiple aminophenyl groups, used in similar applications.
3,4-Bis(4-aminophenyl)-2,5-diphenylthiophene: Known for its use in the synthesis of polyimides.
1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene: Utilized in the production of high-temperature polyimides.
Uniqueness
3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous.
Properties
CAS No. |
34114-22-2 |
|---|---|
Molecular Formula |
C14H14N6 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3,5-bis(4-aminophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N6/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,15-17H2 |
InChI Key |
FXWZZYVZICCMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

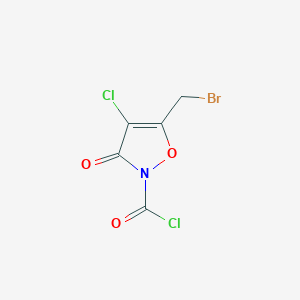
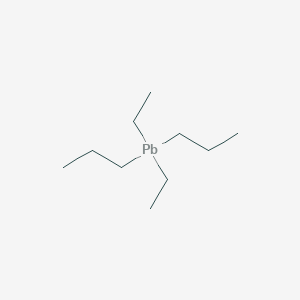
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)
![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)
